molecular formula C8H9ClN2O3 B8803371 Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-67-5

Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8803371
CAS RN: 81303-67-5
M. Wt: 216.62 g/mol
InChI Key: KPAYAUSLQHOZQD-UHFFFAOYSA-N
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Patent
US08410117B2

Procedure details

A mixture of 2-methyl-2H-pyrazole-3,4-dicarboxylic acid 4-ethyl ester (6.00 g) and thionyl chloride (82.8 g) was refluxed for 4 h. Excess thionyl chloride was removed under educed pressure; the obtained crude product (7.26 g, assumed purity ˜60%, 66%) was used in the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH3:11])[C:7]=1[C:12]([OH:14])=O)=[O:5])[CH3:2].S(Cl)([Cl:17])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH3:11])[C:7]=1[C:12]([Cl:17])=[O:14])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N(N=C1)C)C(=O)O
Name
Quantity
82.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 110.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.